molecular formula C20H14O2 B2601497 3-[4-(3-Formylphenyl)phenyl]benzaldehyde CAS No. 341556-92-1

3-[4-(3-Formylphenyl)phenyl]benzaldehyde

Cat. No. B2601497
CAS RN: 341556-92-1
M. Wt: 286.33
InChI Key: GILFUNUROHDJOP-UHFFFAOYSA-N
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Description

“3-[4-(3-Formylphenyl)phenyl]benzaldehyde” is a chemical compound . It is used for pharmaceutical testing . The CAS number for this compound is 341556-92-1 .

Scientific Research Applications

Stability and Radical Formation

  • Stability and Bond Dissociation : A theoretical study focused on the stability of formylphenol compounds, closely related to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, indicates that the C-H bond is the easiest to cleave in these compounds. This finding is crucial for understanding the chemical behavior and potential reactions involving 3-[4-(3-Formylphenyl)phenyl]benzaldehyde (Gomes, 2009).

Synthesis Methods and Reactions

  • Microwave-Assisted Synthesis : Research on the synthesis of substituted 3-phenylpropionic acids from benzaldehydes, including compounds similar to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, has shown that microwave irradiation can be an efficient and rapid method for synthesis (Sharma, Joshi, & Sinha, 2003).
  • Hydrogen Bonding in Reactions : A study on CH···O hydrogen bonds involving formyl groups, which are relevant to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, highlighted their significance in asymmetric transformations, particularly in the context of molecular dynamics simulations (Grayson, Yang, & Houk, 2017).

Material Science and Polymer Research

  • Polymer Research : Research into bis-aldehyde monomers, related to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, demonstrates their utility in synthesizing electrically conductive polymers. These studies offer insights into potential applications of similar compounds in material science (Hafeez et al., 2019).

Pharmacology and Food Chemistry

  • Reactions with Amino Acids : A study on the reaction of L-tryptophan with phenolic aldehydes, which could be analogous to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, revealed the formation of phenolic tetrahydro-beta-carboline alkaloids. These compounds demonstrated significant antioxidant properties (Herraiz, Galisteo, & Chamorro, 2003).

properties

IUPAC Name

3-[4-(3-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-13-15-3-1-5-19(11-15)17-7-9-18(10-8-17)20-6-2-4-16(12-20)14-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILFUNUROHDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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